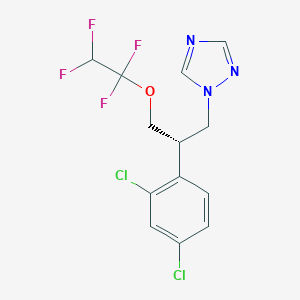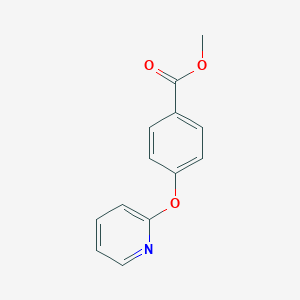
Oxiran-2-ylmethyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-ylmethyl tetradecanoate, also known as glycidyl tetradecanoate, is an organic compound with the molecular formula C₁₇H₃₂O₃. It is an ester formed from the reaction of glycidol and tetradecanoic acid (myristic acid). This compound is characterized by its epoxide group, which makes it highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl tetradecanoate can be synthesized through the esterification of glycidol with tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of glycidol and tetradecanoic acid in the presence of a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiran-2-ylmethyl tetradecanoate undergoes several types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield glycidol and tetradecanoic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for epoxide ring-opening reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Major Products Formed
Epoxide Ring-Opening: The major products formed from epoxide ring-opening reactions are the corresponding alcohols, amines, or thiols.
Hydrolysis: The hydrolysis of this compound yields glycidol and tetradecanoic acid.
Oxidation: Oxidation products vary depending on the specific oxidizing agent and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Oxiran-2-ylmethyl tetradecanoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of various polymers and resins.
Biomedical Research: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.
Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as hydrophobicity or biocompatibility.
Wirkmechanismus
The mechanism of action of oxiran-2-ylmethyl tetradecanoate is primarily based on the reactivity of its epoxide group. The epoxide group can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in polymerization reactions, where the compound acts as a cross-linking agent, and in biomedical applications, where it can be used to modify biomolecules or surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidyl Stearate: Similar to oxiran-2-ylmethyl tetradecanoate but derived from stearic acid.
Glycidyl Palmitate: Derived from palmitic acid and has similar reactivity due to the presence of the epoxide group.
Glycidyl Laurate: Derived from lauric acid and used in similar applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of the epoxide group. This combination of features makes it particularly useful in applications requiring specific hydrophobicity and reactivity. Its intermediate chain length provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in polymer chemistry, biomedical research, and material science.
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRMZLGUSWWTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323534 |
Source


|
| Record name | oxiran-2-ylmethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-80-2 |
Source


|
| Record name | NSC404224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxiran-2-ylmethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
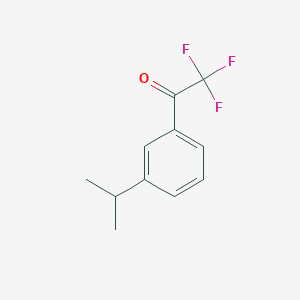
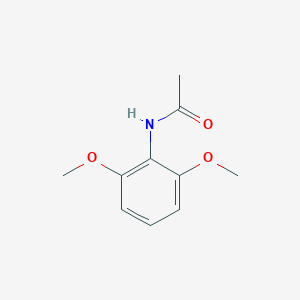
![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)

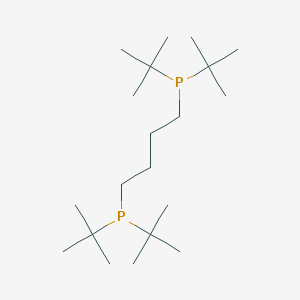
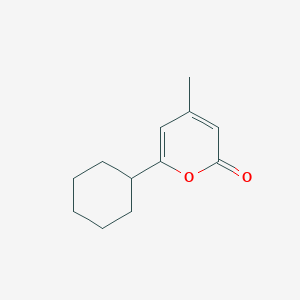
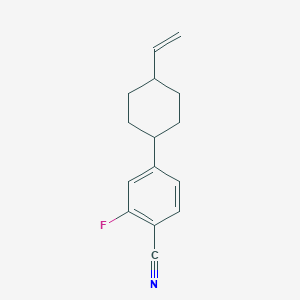
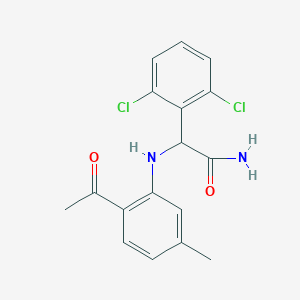
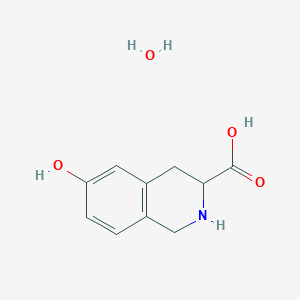
![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
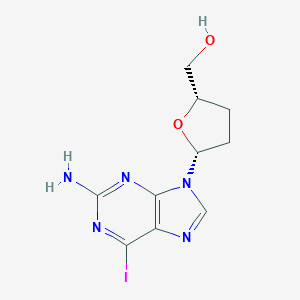
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
